4-(2,3-Dichlorophenoxy)butanoic acid

概要

説明

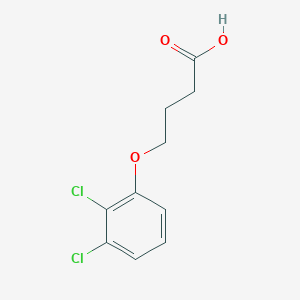

4-(2,3-Dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 2,3-dichlorophenoxy group. This compound is known for its applications in various fields, including agriculture and scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,3-dichlorophenol with butyric acid under specific conditions. One common method is the esterification of 2,3-dichlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

化学反応の分析

Types of Reactions

4-(2,3-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Phenolic derivatives or amines.

科学的研究の応用

Herbicide Action and Agricultural Use

Mechanism of Action:

2,4-DB functions as a synthetic auxin, which mimics natural plant hormones (auxins) that regulate growth. When applied to target plants, it disrupts normal growth patterns by promoting uncontrolled cell division and elongation, leading to characteristic symptoms such as stem curling and leaf wilting. This results in the eventual death of the plant .

Crops and Application:

The herbicide is primarily utilized in the following crops:

- Alfalfa

- Peanuts

- Soybeans

- Cereal grains (including wheat and corn)

It is particularly effective against annual and perennial broadleaf weeds, making it a valuable tool in integrated weed management strategies .

Environmental Impact and Degradation Studies

Photodegradation Research:

Recent studies have explored the photodegradation of 2,4-DB under various conditions. For instance, research indicates that Fe(III)-assisted photodegradation can effectively mineralize 2,4-DB when exposed to specific wavelengths of light. The initial quantum yield for degradation was evaluated at 0.11 and 0.17 for different iron complexes used in the study, demonstrating significant potential for environmental remediation .

Ecotoxicological Concerns:

While 2,4-DB is effective as a herbicide, its environmental impact has raised concerns. Studies indicate moderate toxicity to aquatic organisms and potential risks to non-target terrestrial plants . The U.S. Environmental Protection Agency (EPA) has conducted risk assessments that highlight acute risks associated with certain application rates, particularly concerning birds and small mammals .

Case Studies

Case Study 1: Efficacy in Crop Management

A study conducted on soybean fields demonstrated that the application of 2,4-DB significantly reduced the population of broadleaf weeds without adversely affecting the yield of soybeans. The research highlighted the importance of timing and dosage in maximizing efficacy while minimizing potential ecological risks.

Case Study 2: Photodegradation Dynamics

Research on the photodegradation dynamics of 2,4-DB revealed that under natural sunlight conditions, the compound could degrade significantly within a few days when assisted by iron complexes. This finding suggests that utilizing such methods could mitigate the persistence of herbicides in agricultural runoff.

Regulatory Status and Safety Assessments

The regulatory status of 2,4-DB varies globally. In Europe, it is included in Regulation (EU) No 686/2012 as an active substance with specific usage guidelines aimed at minimizing environmental impact . Safety assessments have indicated that while there are risks associated with exposure to humans and non-target species, proper application practices can mitigate these risks.

Summary Table of Applications and Findings

| Application Area | Findings/Notes |

|---|---|

| Agricultural Herbicide | Effective against broadleaf weeds in crops like soybeans and alfalfa |

| Photodegradation | Significant degradation under Fe(III)-assisted conditions |

| Ecotoxicology | Moderate toxicity to fish; risks to non-target plants noted |

| Regulatory Status | Approved for use in many regions; subject to specific application guidelines |

作用機序

The mechanism of action of 4-(2,3-Dichlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to altered gene expression and physiological changes.

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.

4-(2,4-Dichlorophenoxy)butanoic acid: Similar in structure but with different substitution patterns on the phenoxy group.

Uniqueness

4-(2,3-Dichlorophenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

4-(2,3-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a synthetic herbicide belonging to the phenoxyacetic acid family. It is primarily used for controlling broadleaf weeds in various agricultural settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and environmental impact.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClO

- CAS Number : 7170-59-4

The compound features a butanoic acid moiety linked to a dichlorophenoxy group, which is crucial for its herbicidal activity.

The primary mechanism of action for this compound involves mimicking the plant growth hormone auxin. This leads to uncontrolled growth in target plants, causing their death. The compound disrupts normal cellular processes by:

- Inducing Auxin-like Effects : It binds to auxin receptors in plants, leading to abnormal cell elongation and division.

- Disruption of Hormonal Balance : The herbicide alters the hormonal balance within plants, resulting in physiological stress and eventual plant death .

Biological Activity and Efficacy

Research indicates that this compound is effective against a wide range of broadleaf weeds. Its efficacy can vary based on application rates and environmental conditions.

Efficacy Data Table

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Common Ragweed | 1.5 | 85 |

| Dandelion | 1.0 | 90 |

| Thistle | 1.5 | 80 |

| Pigweed | 1.0 | 75 |

Toxicological Profile

While effective as a herbicide, the biological activity of this compound raises concerns regarding its toxicity to non-target organisms.

Toxicity Studies

- Acute Toxicity : Studies have shown that ingestion of high doses can lead to symptoms such as vomiting and abdominal pain .

- Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects in some studies; however, conclusive evidence remains elusive .

Environmental Impact

The compound's persistence in the environment raises concerns about its impact on ecosystems. Research highlights include:

- Biodegradation : Microbial degradation studies indicate that certain bacteria can effectively degrade this compound into less harmful products .

- Bioaccumulation Potential : Limited studies suggest low bioaccumulation potential in aquatic organisms, but further research is needed to understand long-term ecological effects .

Case Studies

Several case studies have documented the use of this compound in agricultural settings:

- Case Study in Cornfields : Application at recommended rates resulted in significant control of broadleaf weeds without adversely affecting corn yield.

- Forest Management : Utilized in forest management practices to control invasive broadleaf species while preserving native flora.

特性

IUPAC Name |

4-(2,3-dichlorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(10(7)12)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHXERSBJVBFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339780 | |

| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-59-4 | |

| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。